Tetramethyldiaminobutane dihydrochloride
Description
Tetramethyldiaminobutane dihydrochloride (TMDB·2HCl) is a quaternary ammonium compound characterized by a four-carbon butane backbone with two methyl-substituted amine groups, each protonated to form a dihydrochloride salt. This structure enhances its water solubility and stability, making it suitable for applications in organic synthesis, pharmaceuticals, and biochemical research.
Properties
CAS No. |
78204-83-8 |
|---|---|
Molecular Formula |
C8H22Cl2N2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H |
InChI Key |
KUFSMRWXZRFVNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
1,4-diaminobutane+4CH3I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI
The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N1,N1,N4,N4-tetramethyl-1,4-butanediamine N-oxide.
Reduction: N1,N4-dimethyl-1,4-butanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyldiaminobutane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .
Comparison with Similar Compounds
Putrescine Dihydrochloride and Cadaverine Dihydrochloride
- Structural Similarities: Both putrescine (1,4-diaminobutane dihydrochloride) and cadaverine (1,5-diaminopentane dihydrochloride) are linear aliphatic diamines with dihydrochloride salts. Unlike TMDB·2HCl, they lack methyl substitutions on the amine groups.
- Functional Differences :
- Putrescine and cadaverine are biogenic amines involved in cellular processes and food spoilage. They are widely used as analytical standards in food safety testing .
- TMDB·2HCl’s methyl groups likely reduce its reactivity in biological systems compared to putrescine, which participates in polyamine biosynthesis.
- Solubility : TMDB·2HCl’s methyl groups may lower its solubility in polar solvents relative to putrescine dihydrochloride, which has higher polarity due to unsubstituted amines .
Triethylenetetramine Dihydrochloride
- Structural Features : Triethylenetetramine dihydrochloride (TETA·2HCl) contains three ethylene spacers and four amine groups, two of which are protonated.
- Applications :
- TETA·2HCl is a copper-chelating agent used in treating Wilson’s disease, highlighting its pharmacological utility. TMDB·2HCl lacks documented metal-chelating properties .
- TMDB·2HCl’s shorter carbon chain and methyl substitutions may limit its ability to form stable coordination complexes compared to TETA·2HCl.
Azoamidine Dihydrochloride Derivatives
- Structural Contrast : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) feature azo (-N=N-) linkages and amidine groups, unlike TMDB·2HCl’s simple aliphatic structure .
- Functional Roles: Azoamidine derivatives serve as water-soluble radical initiators in polymerization. The dihydrochloride form in both compounds enhances solubility, but TMDB·2HCl’s lack of azo groups restricts its redox activity .
Methyl 2-Aminobutanoate Dihydrochloride
- Key Differences: This compound is an ester derivative of aminobutanoic acid, whereas TMDB·2HCl is a diamine.
- Similarities: Both have a four-carbon backbone and dihydrochloride salts, but the ester group in methyl 2-aminobutanoate dihydrochloride introduces hydrolytic instability under basic conditions, unlike TMDB·2HCl’s stable quaternary ammonium structure .
Data Table: Comparative Properties of TMDB·2HCl and Analogous Compounds
Research Findings and Implications
- Synthetic Utility : TMDB·2HCl’s methyl groups may sterically hinder nucleophilic reactions compared to unsubstituted diamines like putrescine, making it less reactive in certain coupling reactions .
- Analytical Chemistry : TMDB·2HCl’s structural complexity compared to biogenic amines like cadaverine dihydrochloride could necessitate specialized chromatographic methods for detection .
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